molecular formula C23H16Cl2N2O2 B12988549 N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B12988549
M. Wt: 423.3 g/mol
InChI Key: IZBMXOAQCSAWPJ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative featuring a 3,5-dichlorophenyl substituent on the carboxamide nitrogen and a 4-methoxyphenyl group at the quinoline’s 2-position. This compound’s structure combines halogenated and methoxy-substituted aromatic rings, which are common in pharmacologically active molecules due to their influence on lipophilicity, electronic properties, and receptor binding .

Properties

Molecular Formula

C23H16Cl2N2O2

Molecular Weight

423.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H16Cl2N2O2/c1-29-18-8-6-14(7-9-18)22-13-20(19-4-2-3-5-21(19)27-22)23(28)26-17-11-15(24)10-16(25)12-17/h2-13H,1H3,(H,26,28)

InChI Key

IZBMXOAQCSAWPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.

    Substitution Reactions: Introduction of the 3,5-dichlorophenyl and 4-methoxyphenyl groups can be done through nucleophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group and quinoline ring are primary targets for oxidation. Key transformations include:

Reaction TypeReagents/ConditionsProductsReferences
Methoxy group oxidationKMnO₄ in acidic conditions (H₂SO₄/H₂O)Quinone derivatives
Ring oxidationCrO₃ or O₃ under controlled temperaturesHydroxylated or epoxidized quinoline

Mechanistic Insights :

  • The methoxy group oxidizes to a carbonyl group under strong acidic oxidants, forming quinone structures.

  • Ozonolysis can cleave the quinoline ring’s double bonds, enabling further functionalization.

Reduction Reactions

Reductive modifications target the carboxamide group and aromatic systems:

Reaction TypeReagents/ConditionsProductsReferences
Amide reductionLiAlH₄ in anhydrous etherPrimary amine derivative
Catalytic hydrogenationH₂ gas with Pd/C catalystPartially saturated quinoline

Key Findings :

  • Lithium aluminum hydride reduces the carboxamide to a methylene amine group, enhancing solubility.

  • Hydrogenation under mild conditions selectively saturates the quinoline ring without affecting chlorine substituents.

Nucleophilic Substitution

The 3,5-dichlorophenyl group facilitates nucleophilic aromatic substitution (NAS):

Reaction TypeReagents/ConditionsProductsReferences
Chlorine replacementNaOH/KOH with NH₃ or amines (100–150°C)3,5-disubstituted phenyl derivatives
Methoxy displacementHI or BBr₃ in refluxing CHCl₃Phenolic derivatives

Notable Observations :

  • NAS occurs preferentially at the para position to electron-withdrawing chlorine atoms.

  • Demethylation of the 4-methoxyphenyl group using BBr₃ yields hydroxylated analogs .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under varying conditions:

Reaction TypeReagents/ConditionsProductsReferences
Acidic hydrolysis6M HCl, reflux (12–24 hrs)Quinoline-4-carboxylic acid
Basic hydrolysisNaOH (10%), 80°CCarboxylate salt + 3,5-dichloroaniline

Structural Impact :

  • Hydrolysis products retain the quinoline scaffold, enabling downstream derivatization.

Electrophilic Substitution

The electron-rich quinoline ring participates in electrophilic reactions:

Reaction TypeReagents/ConditionsProductsReferences
NitrationHNO₃/H₂SO₄ at 0–5°C3-nitroquinoline derivative
SulfonationFuming H₂SO₄, 50°CQuinoline sulfonic acid

Regioselectivity :

  • Electrophiles preferentially attack the 5- or 7-position of the quinoline ring due to electronic directing effects.

Decarboxylation Pathways

While not directly applicable to the carboxamide, related intermediates reveal trends:

Reaction TypeReagents/ConditionsProductsReferences
Thermal decarboxylationAqueous K₂CO₃, 40–60°CSimplified quinoline analogs

Implications :

  • Decarboxylation of synthetic precursors (e.g., quinoline-4-carboxylic acids) informs strategies for modifying the core structure .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been investigated for its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Pancreatic Cancer Cell Migration

A study demonstrated that this compound effectively inhibited pancreatic cancer cell migration. The results were quantified using Western blot analysis, showing a marked decrease in migration rates compared to control groups .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that quinoline derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Experimental Findings

In vitro experiments revealed that this compound significantly reduced the levels of pro-inflammatory cytokines in stimulated macrophages .

Antimicrobial Properties

The compound’s structure suggests potential antimicrobial activity. Preliminary tests have shown effectiveness against certain bacterial strains, indicating its utility in developing new antimicrobial agents.

Data Summary

Activity TypeTest OrganismInhibition Zone (mm)
AntimicrobialE. coli15
AntimicrobialS. aureus12

Pharmacological Studies

Pharmacological evaluations suggest that this compound may interact with specific biological targets involved in disease pathways.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects by inhibiting enzyme activity, modulating receptor function, or intercalating into DNA, thereby disrupting cellular processes.

Comparison with Similar Compounds

Structural Analogs in Quinoline Derivatives

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
  • Structure: Differs by replacing the carboxamide group with an amino substituent at the 4-position.
  • Synthesis: Prepared via PdCl₂(PPh₃)₂/PCy₃-catalyzed cross-coupling in DMF, yielding a solid with a melting point of 223–225°C (ethanol) .
4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l)
  • Structure : Features dual 4-methoxyphenyl groups at positions 2 and 3, lacking halogenation.
  • Implications : The absence of chlorine substituents likely reduces electrophilicity and toxicity compared to the dichlorophenyl-containing target compound .
674092: 2-phenyl-N-[3-[4-[3-[2-phenylquinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide hydrochloride
  • Structure: Incorporates a piperazine linker and dual quinoline-carboxamide moieties.
  • Key Differences : The extended structure may enhance binding to multi-domain targets (e.g., kinases) but reduces bioavailability due to higher molecular weight .

Table 1: Structural Comparison of Quinoline Derivatives

Compound Substituents (Quinoline Positions) Functional Groups Notable Properties
Target Compound 2: 4-methoxyphenyl; 4: carboxamide 3,5-dichlorophenyl High lipophilicity, potential nephrotoxicity
4k (from ) 2: 4-chlorophenyl; 3: 4-methoxyphenyl 4-amino Lower steric hindrance, ethanol-soluble
4l (from ) 2,3: bis(4-methoxyphenyl) 4-amino Reduced halogenation, improved safety
674092 (from ) 2-phenyl; piperazine-carboxamide Hydrochloride salt Multi-target potential, poor bioavailability

Halogenated Phenyl Analogs

N-(3,5-dichlorophenyl)succinimide (NDPS)
  • Structure: Shares the 3,5-dichlorophenyl group but uses a succinimide core instead of quinoline-carboxamide.
  • Toxicity : Causes severe proximal tubule damage and interstitial nephritis in rats at 5000 ppm, highlighting the nephrotoxic risk of 3,5-dichlorophenyl substituents .
  • Key Insight: The quinoline-carboxamide core in the target compound may mitigate or redirect toxicity compared to NDPS’s succinimide framework.
EP 3 348 550A1 Derivatives
  • Examples : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
  • Structure : Benzothiazole-acetamide with dichlorophenyl groups.
  • Implications : Dichlorophenyl positioning (3,4 vs. 3,5) affects electronic distribution; 3,5-substitution may enhance metabolic stability .

Methoxy-Substituted Analogs

1-Methoxy-4-(4-methoxyphenyl)benzene (2c)
  • Structure : A biphenyl ether with dual methoxy groups.
  • Role : Demonstrates the prevalence of methoxy groups in enhancing π-π stacking interactions, a feature likely shared by the target compound’s 4-methoxyphenyl group .

Biological Activity

N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide, also known by its CAS number 332157-16-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the compound's synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H16Cl2N2O2C_{23}H_{16}Cl_{2}N_{2}O_{2} with a molecular weight of approximately 423.29 g/mol. The compound features a quinoline backbone, which is known for its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the quinoline ring followed by the introduction of various substituents. A common synthetic route includes:

  • Formation of Quinoline Derivative : Starting with appropriate aniline derivatives and carboxylic acids.
  • Substitution Reactions : Introducing the dichlorophenyl and methoxyphenyl groups via electrophilic aromatic substitution.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study highlighted its application in preparing anti-pancreatic cancer drugs, demonstrating efficacy in inhibiting cancer cell migration and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibits pancreatic cancer cell migration
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in tumor growth

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer progression. Specifically, it may target kinases that are crucial for tumor cell survival and proliferation.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the viability of pancreatic cancer cells when administered at varying concentrations. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
  • In Vivo Efficacy : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased cellular proliferation and increased apoptosis within tumor tissues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide, and how can yield optimization be systematically approached?

  • Methodological Answer : Classical quinoline synthesis methods, such as Friedländer or Skraup reactions, can be adapted by substituting appropriate precursors (e.g., 3,5-dichloroaniline and 4-methoxybenzaldehyde derivatives). Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may improve regioselectivity . To optimize yields, employ statistical Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity) and identify critical factors . For reproducibility, document reaction parameters rigorously and validate purity via HPLC or GC-MS .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should discrepancies in data be resolved?

  • Methodological Answer : Use a multi-technique approach:

  • NMR (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS/ESI-MS) for molecular weight validation.
  • IR Spectroscopy to identify functional groups (e.g., carboxamide C=O stretch ~1650 cm⁻¹).
  • X-ray Crystallography for definitive structural elucidation if crystalline .
    • Discrepancies (e.g., unexpected peaks in NMR) may arise from impurities or tautomerism. Repeat synthesis under inert conditions, employ column chromatography for purification, and cross-validate with alternative techniques (e.g., elemental analysis) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .
  • Emergency Procedures : In case of skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .
  • Storage : Store in airtight containers under dry, inert conditions (argon/N₂) to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize candidates with strong binding affinities .
  • Machine Learning : Train models on existing bioactivity data to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Q. What experimental strategies address conflicting bioactivity results across different cell lines or assays?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Curves : Perform triplicate experiments with positive/negative controls to rule out assay-specific artifacts .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify trends or outliers .

Q. How can reaction pathways be optimized to minimize byproducts during large-scale synthesis?

  • Methodological Answer :

  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction parameters in real time .
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
  • Green Chemistry Principles : Replace volatile organic solvents with ionic liquids or supercritical CO₂ to improve selectivity .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Chemical Proteomics : Use affinity chromatography or photoaffinity labeling to identify protein targets .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing effects in wild-type vs. gene-edited cell lines .
  • Metabolomics : Track downstream metabolic changes via LC-MS/MS to confirm pathway modulation .

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